5-Chloro-N,3-dimethyl-pyridin-2-amine
Description
Pyridine-Based Chemical Entities in Modern Chemical Science
Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a crucial role across a wide spectrum of scientific disciplines, from medicine to materials science. nih.govacs.orggoogle.comsemanticscholar.orgnih.gov The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a key structural motif in numerous natural products, including essential vitamins and alkaloids. google.com Its presence is also widespread in a vast number of synthetic compounds, highlighting its versatility and importance in organic chemistry. The unique electronic properties of the pyridine ring, including its basicity and ability to form hydrogen bonds, make it a valuable component in the design of new molecules with specific functions. semanticscholar.org
The Role of Halogenated and Alkylated Aminopyridines in Contemporary Research
The functionalization of the pyridine ring with various substituents, such as halogens and alkyl groups, significantly modifies its physicochemical properties and biological activities. Halogenation, in particular, can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. acs.org The introduction of a chlorine atom, as seen in 5-Chloro-N,3-dimethyl-pyridin-2-amine, can enhance the compound's potential as a lead structure in drug discovery.
Alkylated aminopyridines are another important class of pyridine derivatives. The amino group provides a site for further chemical modification and can participate in hydrogen bonding, which is crucial for molecular recognition processes. The presence of methyl groups can influence the molecule's conformation and steric interactions, further tuning its properties. The combination of halogen and alkyl substituents on an aminopyridine core, as in the title compound, creates a unique electronic and steric profile that is of considerable interest for systematic investigation.
Justification for Comprehensive Academic Study of this compound
While specific research on this compound is not extensively documented in publicly available literature, its structural features strongly justify a comprehensive academic study. The compound is commercially available, as indicated by its CAS number 1347604-33-3, suggesting its utility as a building block in chemical synthesis. bldpharm.com The study of such a molecule is warranted to elucidate its fundamental chemical properties, explore its reactivity in various chemical transformations, and assess its potential in diverse research applications. The insights gained from a thorough investigation of this compound would contribute to the broader understanding of structure-activity relationships within the family of substituted aminopyridines.
Overview of Research Domains Applicable to this compound
Based on the known applications of structurally similar compounds, this compound holds potential for exploration in several key research domains:
Medicinal Chemistry: Halogenated and alkylated pyridines are integral to many pharmacologically active molecules. The title compound could serve as a scaffold or intermediate for the synthesis of new therapeutic agents. acs.orgnbinno.comorganic-chemistry.org
Agrochemical Science: Pyridine derivatives are widely used in the development of pesticides and herbicides. The specific substitution pattern of this compound may confer desirable biological activity for agricultural applications. nbinno.com
Materials Science: The electronic properties of pyridine-based molecules make them interesting candidates for the development of novel organic materials, such as those used in electronics or as passivating agents in perovskite solar cells. acs.org
Chemical Synthesis: As a functionalized building block, this compound can be utilized in the construction of more complex molecular architectures, including other heterocyclic systems like imidazo[1,2-a]pyridines. organic-chemistry.orgresearchgate.netnih.gov
A detailed examination of the synthesis, properties, and reactivity of this compound is a logical and necessary step to unlock its full scientific potential.
Interactive Data Tables
Below are interactive tables summarizing key information for related chemical compounds, providing context for the potential properties of this compound.
Table 1: Properties of Related Aminopyridine Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Amino-5-chloropyridine | C5H5ClN2 | 128.56 | 1072-98-6 |
| 2-Amino-5-chloro-3-methylpyridine | C6H7ClN2 | 142.59 | 350232-08-5 |
| 5-Chloro-N,N-dimethylpyridin-2-amine | C7H9ClN2 | 156.61 | 26163-06-4 |
| 2-Amino-5-chloro-N,3-dimethylbenzamide | C9H11ClN2O | 198.65 | 890707-28-5 |
Structure
3D Structure
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
5-chloro-N,3-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-5-3-6(8)4-10-7(5)9-2/h3-4H,1-2H3,(H,9,10) |
InChI Key |
ZNBPMMOKGXCIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Chloro N,3 Dimethyl Pyridin 2 Amine
Strategic Approaches for the Synthesis of the 5-Chloro-N,3-dimethyl-pyridin-2-amine Core
The synthesis of this compound is a multi-step process that requires precise control over the introduction of substituents onto the pyridine (B92270) ring. The key starting material is typically a pre-substituted pyridine, which undergoes a series of transformations to yield the final product. A logical synthetic route commences with 2-amino-3-methylpyridine, which is first halogenated and then alkylated.
Regioselective Halogenation Techniques for Pyridine Rings
Achieving regioselective halogenation, specifically chlorination at the C5 position of a 2-amino-3-methylpyridine precursor, is a critical step. The pyridine ring is electron-deficient, which generally makes electrophilic substitution reactions challenging. However, the presence of the activating amino group at the C2 position directs incoming electrophiles to the C3 and C5 positions. Since the C3 position is already occupied by a methyl group, the halogenation is directed to the C5 position.
Direct chlorination of 2-amino-3-methylpyridine can be achieved using various chlorinating agents. A common method involves the use of sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction conditions must be carefully controlled to prevent over-halogenation or side reactions.
Another advanced technique involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.org This method temporarily transforms the electron-deficient pyridine into a more reactive azatriene intermediate, which can undergo highly regioselective halogenation with reagents like N-halosuccinimides under mild conditions. chemrxiv.org While powerful, the applicability of this method depends on the specific substitution pattern of the starting pyridine.
Deaminative chlorination represents another potential route, where an amino group is replaced by a chlorine atom, although this is more relevant for synthesizing chloropyridines from aminopyridine precursors where the amino group is not desired in the final product. nih.gov
Table 1: Comparison of Regioselective Chlorination Methods for Pyridine Rings
| Method | Reagent(s) | Key Features | Challenges |
|---|---|---|---|
| Direct Electrophilic Chlorination | N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂) | Operationally simple; suitable for activated pyridine rings. | Potential for side reactions and lack of selectivity in complex substrates. |
| Via Zincke Intermediates | 2,4-dinitrochlorobenzene, N-halosuccinimide, NH₄OAc | High regioselectivity (C3-selective); mild conditions. chemrxiv.org | Requires a multi-step one-pot process; substrate scope can be limited. chemrxiv.org |
| Sandmeyer-type Reaction | NaNO₂, HCl, CuCl | Converts an amino group into a chloro group. | Requires a diazotization step; not suitable for direct C-H chlorination. |
| Deaminative Chlorination | Pyrylium tetrafluoroborate, MgCl₂ | Allows for the replacement of an amino group with chlorine. nih.gov | Involves a telescoped reaction sequence; may require elevated temperatures. nih.gov |
Introduction of Amine and Alkyl Substituents via Amination and Alkylation Reactions
Once 5-chloro-2-amino-3-methylpyridine is synthesized, the final step is the introduction of the N-methyl group via an alkylation reaction. This transformation targets the primary amino group at the C2 position.
N-alkylation of aminopyridines can be challenging due to the potential for over-alkylation, where the secondary amine product is more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. nih.govresearchgate.net To achieve selective mono-methylation, specific reagents and controlled conditions are necessary. Common methods include:
Reductive Amination: Reacting the aminopyridine with formaldehyde in the presence of a reducing agent like sodium borohydride (NaBH₄) or formic acid (Eschweiler-Clarke reaction). This is often a high-yield and clean method for methylation.
Direct Alkylation: Using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. The stoichiometry of the methylating agent and the reaction temperature must be carefully controlled to minimize the formation of the dimethylated product.
The use of N-aminopyridinium salts has also been explored as a strategy to control the extent of amine alkylation, providing a pathway to secondary amines by avoiding overalkylation issues common in classical methods. researchgate.net
Catalytic Reaction Pathways in Pyridine Derivative Synthesis
The construction of the aminopyridine scaffold itself often relies heavily on catalytic methods, particularly for forming the crucial carbon-nitrogen bond. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a widely used method for coupling amines with aryl or heteroaryl halides. acs.orgacs.org For instance, a 2,5-dichloropyridine derivative could be selectively coupled with methylamine at the more reactive C2 position, followed by further functionalization. The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity. acs.org
Copper-Catalyzed Amination (Ullmann Condensation): Copper-based catalysts also facilitate the amination of heteroaromatic halides. nih.gov These methods can sometimes offer different reactivity profiles compared to palladium systems and may be more cost-effective. acs.org
Nickel-Catalyzed Amination: Nickel complexes, particularly with BINAP ligands, have been shown to effectively catalyze the amination of heteroaryl chlorides with primary aliphatic amines. acs.org
These catalytic approaches provide versatile and efficient routes to a wide range of substituted aminopyridines from readily available starting materials. acs.org
Optimization of Reaction Conditions and Scalability Assessment for Aminopyridines
Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction conditions and an assessment of its scalability. google.com For the synthesis of aminopyridines like this compound, key parameters for optimization include:
Temperature: Reaction rates are highly dependent on temperature. Finding the optimal temperature balances reaction speed with the minimization of side products and decomposition. For instance, in some multicomponent reactions for synthesizing 2-aminopyridines, increasing the temperature from 40 °C to 80 °C significantly improved yields and reduced reaction times. mdpi.com
Solvent: The choice of solvent can influence reactant solubility, reaction rates, and even the reaction pathway. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common in nucleophilic substitution reactions on aromatic rings. researchgate.netcdnsciencepub.com
Catalyst System: In catalytic reactions, the catalyst loading, ligand choice, and base are all critical variables. Reducing catalyst loading without compromising yield is a key goal for making a process more economical and sustainable. researchgate.net
Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time needed for completion, avoiding unnecessary energy consumption and potential product degradation from prolonged reaction times. mdpi.com
Scalability assessment involves evaluating the safety, cost-effectiveness, and robustness of the process on a larger scale. nih.govgoogle.com A scalable process should ideally avoid hazardous reagents, expensive catalysts, and complex purification procedures. google.com
Chemical Reactivity and Mechanistic Studies of this compound
The reactivity of this compound is primarily dictated by the electronic properties of the substituted pyridine ring and the nature of its functional groups.
Nucleophilic Substitution Reactions on the Pyridine Nucleus
The chlorine atom at the C5 position of the pyridine ring is a potential site for nucleophilic aromatic substitution (SₙAr). In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring.
The feasibility of SₙAr reactions on chloropyridines is significantly influenced by the ring's electronic structure. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the C2, C4, and C6 positions. However, 2-chloropyridine is noted to be approximately 10⁸ times less reactive towards nucleophiles than 2-chloropyrimidine under SₙAr conditions. researchgate.net
For this compound, the reactivity of the C5-chloro group is influenced by the other substituents:
The N,3-dimethyl-2-amino group is strongly electron-donating, which generally deactivates the ring towards nucleophilic attack by increasing electron density.
The pyridine nitrogen is electron-withdrawing, which activates the ring.
Table 2: Factors Influencing SₙAr Reactivity on the Pyridine Nucleus
| Factor | Influence on Reactivity | Rationale |
|---|---|---|
| Pyridine Nitrogen | Activation | Inductively withdraws electron density, stabilizing the negative charge in the Meisenheimer intermediate. |
| Leaving Group | Rate Determining | The rate often follows the trend F > Cl > Br > I, as the attack of the nucleophile is typically the rate-determining step. |
| Electron-Withdrawing Groups (EWGs) | Strong Activation | EWGs (e.g., -NO₂) further delocalize and stabilize the anionic intermediate, significantly increasing the reaction rate. researchgate.net |
| Electron-Donating Groups (EDGs) | Deactivation | EDGs (e.g., -NH₂, -CH₃) increase electron density on the ring, destabilizing the Meisenheimer complex and slowing the reaction. |
| Solvent | Rate Enhancement | Polar aprotic solvents (e.g., DMSO, DMF) are effective at solvating the cation without strongly solvating the nucleophile, increasing its reactivity. cdnsciencepub.com |
Electrophilic Aromatic Substitution Patterns in Substituted Pyridines
The pyridine ring is inherently electron-deficient compared to benzene, a consequence of the electronegative nitrogen atom. This makes electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring challenging, requiring harsh reaction conditions and generally leading to substitution at the 3- and 5-positions. uoanbar.edu.iq However, the reactivity and regioselectivity of EAS are significantly modulated by the presence of substituents on the ring.
In this compound, the outcome of EAS is governed by the cumulative electronic effects of the N-methylamino, methyl, and chloro groups.
N-Methylamino Group (at C2): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring. It is strongly ortho- and para-directing.
Methyl Group (at C3): This is a weakly activating group through an inductive effect and hyperconjugation. It is also ortho- and para-directing.
Chloro Group (at C5): This is a deactivating group due to its inductive electron-withdrawing effect, but it is ortho- and para-directing because of resonance effects involving its lone pairs.
Pyridine Nitrogen: The ring nitrogen deactivates the entire ring towards electrophiles and acts as a meta-director.
The interplay of these directing effects determines the most probable sites for electrophilic attack. The C4 and C6 positions are the most activated sites. The C4-position is para to the strongly activating N-methylamino group and ortho to the methyl group. The C6-position is ortho to the N-methylamino group and para to the chloro substituent. Therefore, electrophilic substitution is predicted to occur preferentially at these positions.
For the closely related compound, 2-amino-5-chloropyridine, nitration has been shown to yield the corresponding 3-nitro derivative, which can then be used to synthesize fused heterocyclic systems like 6-chloro-1-hydroxy-2-fluoroalkyl-1-H-imidazo-(4,5-b)-pyridines. google.com This indicates that even with the deactivating chloro group, the activating amino group can direct electrophiles to the adjacent C3 position, although in the case of this compound, the C3 position is already occupied.
| Position on Pyridine Ring | Influence of N-Methylamino (C2) | Influence of Methyl (C3) | Influence of Chloro (C5) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C4 | Para (Strongly Activating) | Ortho (Activating) | Meta | Highly Favorable |
| C6 | Ortho (Strongly Activating) | Meta | Para (Deactivating) | Favorable |
Reactivity at the N-Methyl and Ring Methyl Groups
The methyl groups attached to the nitrogen and the pyridine ring are also sites of potential chemical transformation.
N-Methyl Group: The N-methyl group of the secondary amine at the C2 position can undergo N-demethylation. This is a crucial transformation in medicinal chemistry, often employed to generate secondary amine analogues which may exhibit different biological activities or pharmacokinetic profiles. Standard methods for N-demethylation of N-methyl heterocycles can be applied, which often involve a two-step process:
Oxidation of the N-methylated amine to an N-methyl, N-oxide intermediate.
Exposure of the N-oxide to a reducing agent, such as iron(II) sulfate, or a transition metal with an oxidation state of zero, to cleave the N-CH₃ bond. organic-chemistry.orgeurjchem.com
The mechanism of N-demethylation catalyzed by enzymes like cytochrome P450 often proceeds via a hydrogen atom transfer from the methyl group. nih.gov
Ring Methyl Group: The C3-methyl group is generally less reactive than a methyl group at the C2 or C4 positions of a pyridine ring. However, it can still participate in various reactions. For instance, it can influence the cyclization reactions of the parent molecule. In the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines, the methyl group is retained in the final product, demonstrating its stability under the reaction conditions while influencing the electronic nature of the starting material. organic-chemistry.org Under more forcing conditions, this methyl group could potentially be oxidized to a carboxylic acid or halogenated via radical mechanisms.
Design and Synthesis of Derivatives and Analogues of this compound
The modification of lead compounds is a fundamental strategy in drug discovery. The this compound scaffold offers multiple sites for derivatization to explore structure-activity relationships, apply bioisosteric replacements, and construct complex heterocyclic systems.
Structure-Activity Relationship (SAR) Driven Derivatization
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For a scaffold like this compound, SAR can be explored by systematically modifying its functional groups.
Modification of the C5-Chloro Group: The chlorine atom can be replaced with other halogens (F, Br) or with groups like trifluoromethyl (CF₃), cyano (CN), or small alkyl groups to probe the effect of electronics and sterics at this position.
Modification of the C2-Amino Group: The N-methyl group can be replaced with larger alkyl or aryl groups. The secondary amine itself can be acylated or sulfonylated to introduce new interaction points for biological targets.
For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, which are also pyridine-based heterocycles, modifications at similar positions led to significant changes in antimycobacterial activity. Analogues containing a 3-(4-fluoro)phenyl group along with various 5-alkyl or 5-aryl substituents showed potent activity, highlighting the importance of systematic derivatization. organic-chemistry.org
| Modification Site | Substituent | Predicted Impact on Activity (Example) | Rationale |
|---|---|---|---|
| C5 Position | -F | May increase metabolic stability and binding affinity. | Fluorine can act as a hydrogen bond acceptor. |
| -CN | Could alter electronic profile and act as a hydrogen bond acceptor. | Nitrile group is a common bioisostere for halogens. | |
| -CF₃ | Increases lipophilicity and may enhance binding through hydrophobic interactions. | Trifluoromethyl group is a bioisostere for a t-butyl group. | |
| N-Methyl Group | -H (Demethylation) | May reveal a crucial hydrogen bond donor interaction. | Secondary amines have different H-bonding capacity than tertiary amines. |
| -Ethyl | Probes for additional hydrophobic pockets in the binding site. | Increases steric bulk and lipophilicity. |
Bioisosteric Replacement Strategies in Pyridine Scaffolds
Bioisosterism involves the exchange of atoms or groups with alternatives that have similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. orgchemres.org This strategy can be applied to the this compound scaffold in several ways.
Ring Bioisosteres: The entire pyridine ring can be replaced by other aromatic or heteroaromatic systems like phenyl, pyrimidine, or pyrazine rings. This can modulate properties such as basicity, solubility, and metabolic stability. For instance, the 1,2,4-triazolo[1,5-a]pyrimidine system is considered a bioisostere for purine scaffolds. nih.gov
Functional Group Bioisosteres: The substituents on the ring can be replaced with known bioisosteres. The 2-aminopyridine moiety itself can be considered an isostere of a guanidine group, which is important for interacting with biological targets like nitric oxide synthase. mdpi.com The 1,2,3-triazole moiety is a well-known bioisostere for the trans-amide bond. beilstein-journals.org
| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) |
|---|---|---|
| Pyridine Ring | Phenyl, Thiophene, Pyrimidine, Pyrazine | Modify pKa, solubility, metabolic profile, H-bonding pattern. |
| -Cl | -F, -Br, -CN, -CF₃ | Fine-tune electronics, lipophilicity, and metabolic stability. |
| -CH₃ | -NH₂, -OH, -F, -Cl | Alter size, polarity, and potential for hydrogen bonding. |
| Amine (-NHMe) | Amide, Urea, Sulfonamide | Change hydrogen bonding properties and conformational flexibility. |
Molecular and Electronic Structure Investigations of 5 Chloro N,3 Dimethyl Pyridin 2 Amine
Advanced Spectroscopic Characterization Techniques (Methodological Focus)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 5-Chloro-N,3-dimethyl-pyridin-2-amine. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise placement of each atom and the connectivity within the molecule can be established.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The protons on the pyridine (B92270) ring, being in different chemical environments, will show characteristic chemical shifts and coupling patterns. The N-methyl and the C3-methyl groups will appear as singlets, with their chemical shifts influenced by the electronic effects of the amino and chloro substituents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. Each unique carbon atom in the pyridine ring and the two methyl groups will give rise to a separate signal. The chemical shifts of the aromatic carbons are particularly informative about the electronic environment within the ring, with the carbon atoms attached to the chlorine and nitrogen atoms showing significant shifts due to their electronegativity.
Expected ¹H and ¹³C NMR Data:
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| H4 | 7.0 - 7.5 | C2 (Attached to N) |
| H6 | 7.8 - 8.2 | C3 (Attached to CH₃) |
| N-CH₃ | 2.8 - 3.2 | C4 |
| C3-CH₃ | 2.2 - 2.6 | C5 (Attached to Cl) |
| NH | 4.5 - 5.5 (broad) | C6 |
| N-CH₃ | ||
| C3-CH₃ |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," providing valuable information about the functional groups present in this compound.
IR Spectroscopy: The IR spectrum is obtained by measuring the absorption of infrared radiation by the molecule, which excites its vibrational modes. Key functional groups exhibit characteristic absorption bands. For this compound, the N-H stretching vibration of the secondary amine, the C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretching vibration are expected to be prominent.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While the selection rules for IR and Raman spectroscopy differ, they often provide complementary information. For instance, symmetrical vibrations that are weak in the IR spectrum may be strong in the Raman spectrum. The aromatic ring vibrations and the C-Cl stretch are typically observable in the Raman spectrum.
Characteristic Vibrational Frequencies:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3350 - 3450 | Weak or absent |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| C=C/C=N Ring Stretch | 1550 - 1650 | 1550 - 1650 |
| N-H Bend | 1500 - 1600 | - |
| C-N Stretch | 1250 - 1350 | - |
| C-Cl Stretch | 600 - 800 | 600 - 800 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
Molecular Ion Peak: In a mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks in an approximate 3:1 ratio corresponding to the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a key identifier for chlorine-containing compounds.
Fragmentation Analysis: The fragmentation pattern provides clues about the molecular structure. Under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the structure of the parent molecule. Common fragmentation pathways for this compound might include the loss of a methyl group, the loss of a chlorine atom, and cleavage of the pyridine ring.
Expected Mass Spectrometry Data:
| m/z Value | Possible Fragment | Significance |
| [M]⁺ and [M+2]⁺ | Molecular Ion | Confirms molecular weight and presence of chlorine. |
| [M-15]⁺ | Loss of a methyl group (CH₃) | Indicates the presence of a methyl substituent. |
| [M-35]⁺ / [M-37]⁺ | Loss of a chlorine atom (Cl) | Confirms the presence of a chloro substituent. |
| Various smaller fragments | Ring cleavage products | Provides further structural information. |
Future Research Directions and Unexplored Avenues for 5 Chloro N,3 Dimethyl Pyridin 2 Amine
Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability
Future research into the synthesis of 5-Chloro-N,3-dimethyl-pyridin-2-amine will likely focus on adopting greener and more efficient methodologies that are currently emerging for the broader class of pyridine (B92270) derivatives. Conventional methods for pyridine synthesis often require harsh conditions and complex purification steps. acs.org Modern approaches, however, prioritize sustainability, efficiency, and cost-effectiveness.
One promising avenue is the use of multicomponent reactions (MCRs) , which allow the construction of complex molecules like substituted pyridines in a single step from simple, readily available starting materials. acs.orgacs.orgresearchgate.net These reactions are known for their high atom economy and operational simplicity. researchgate.net For instance, one-pot, four-component annulation reactions have been developed for synthesizing multi-aryl-substituted pyridines under solvent-free conditions, with water as the only byproduct. acs.org Another sustainable approach involves the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) , which offer high surface area, tunable porosity, and ease of separation and recycling. acs.org
Furthermore, microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov Research could explore adapting these MCR and microwave-assisted protocols to construct the this compound core, potentially offering a more environmentally benign and economically viable production route.
| Synthetic Approach | Key Advantages | Potential Application for this compound |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. acs.orgresearchgate.net | Development of a one-pot synthesis from basic precursors. |
| Heterogeneous Catalysis (e.g., MOFs) | Catalyst recyclability, high efficiency, mild reaction conditions. acs.org | A sustainable production process with reusable catalysts. |
| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, energy efficiency. nih.gov | Rapid and efficient synthesis protocols. |
| Transition-Metal-Free Reactions | Avoidance of toxic and expensive metal catalysts. jiaolei.group | Greener synthesis pathways for functionalization and derivatization. |
Integration of Advanced Computational Design with Experimental Validation
The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. rsc.org For this compound, future research will greatly benefit from the integration of advanced computational design to guide the synthesis of new analogues with desired properties.
Molecular docking is a key computational tool used to predict the binding orientation and affinity of a molecule to a specific biological target. nih.govnih.gov By employing docking studies, researchers can screen virtual libraries of derivatives of this compound against various proteins (e.g., kinases, enzymes) to identify promising candidates for synthesis. nih.govnih.gov This in silico screening process saves significant time and resources compared to traditional high-throughput experimental screening.
Following computational design, the most promising candidates are synthesized and subjected to experimental validation to confirm their predicted activity. acs.org For example, new pyridine derivatives designed as anticancer agents have been synthesized and evaluated in vitro, with results showing a correlation between the computationally predicted binding energy and the experimentally measured inhibitory activity. nih.govrsc.org Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time. nih.govresearchgate.net This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds.
Discovery of Novel Molecular Targets and Mechanistic Insights for Pyridine-Based Compounds
The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netnih.gov Pyridine derivatives have demonstrated activities as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.govnih.govnih.govnih.gov A key future direction for this compound is the systematic exploration of its potential biological targets and mechanisms of action.
Research efforts could focus on screening the compound against panels of therapeutically relevant proteins, such as kinases, which are often implicated in cancer and inflammatory diseases. For example, novel pyridine derivatives have been identified as potent inhibitors of PIM-1 kinase and Cyclin-Dependent Kinase 2 (CDK2), highlighting the potential of this scaffold in oncology. nih.govacs.org Other studies have shown that pyridine-based hybrids can inhibit tubulin polymerization, a validated anticancer strategy. nih.gov
Beyond identifying targets, understanding the mechanistic insights of how these compounds exert their effects is crucial. This involves studying structure-activity relationships (SAR) to determine how modifications to the this compound structure affect its biological activity. researchgate.net Computational methods can aid in this by analyzing electronic properties and spin density distributions, which can provide clues about reactivity and interaction modes at the molecular level. researchgate.netacs.org
Examples of Validated Targets for Pyridine Scaffolds:
Kinases: PIM-1, CDK2, Cdc7 nih.govnih.govacs.org
Tubulin Polymerization nih.gov
Carbonic Anhydrases mdpi.com
Viral Proteins (e.g., from SARS-CoV-2) nih.gov
Expanding Chemical Space through Advanced Combinatorial Approaches and Derivatization Libraries
To fully explore the potential of this compound, it is essential to expand its chemical space by creating a diverse library of related compounds. Combinatorial chemistry and modern derivatization techniques provide powerful tools for this purpose. acs.orgnih.gov
One-pot, three-component reactions have been successfully used to generate libraries of fused pyridine derivatives, such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, in an efficient and environmentally friendly manner. acs.org These approaches allow for the rapid assembly of a wide range of analogues from a set of basic building blocks. By systematically varying the substituents on the pyridine ring of this compound, researchers can generate a derivatization library .
Recent advances in transition-metal-free functionalization offer sustainable methods for modifying the pyridine core. jiaolei.group These reactions can be used to introduce new functional groups at various positions, thereby modulating the compound's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development. nih.gov The creation and screening of such libraries, guided by computational predictions, will be a key strategy for unlocking the full therapeutic or material science potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 5-Chloro-N,3-dimethyl-pyridin-2-amine with high purity?
- Methodology : Optimize reaction conditions (e.g., reflux time, stoichiometry) and employ purification techniques like column chromatography (silica gel, ethyl acetate/petroleum ether eluent) followed by recrystallization (e.g., dichloromethane). Monitor purity via analytical methods such as ¹H/¹³C NMR and elemental analysis. For example, describes a protocol yielding 8% after purification, highlighting the importance of stepwise reagent addition and controlled temperature .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve hydrogen-bonding networks and Cl···Cl interactions, as demonstrated for structurally similar 3-chloropyridin-2-amine . Complement with spectroscopic techniques:
- ¹H NMR : Identify amine protons (δ ~5.02 ppm as singlet) and aromatic protons.
- Elemental analysis : Verify C, H, N, and Cl percentages against theoretical values .
Q. What are the critical parameters for ensuring reproducibility in biological assays involving this compound?
- Methodology : Standardize cell culture conditions (e.g., DMEM/RPMI-1640 media, 10% FBS) and compound dissolution (DMSO stock solutions ≤1% v/v). Include controls for cytotoxicity (e.g., hTERT-RPE1 normal cells) and calculate selectivity indices (SI = IC₅₀_normal / IC₅₀_cancer) to assess therapeutic windows, as in .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen contacts) influence the crystallographic packing and stability of this compound?
- Methodology : Analyze SC-XRD data to identify N–H···N hydrogen bonds forming centrosymmetric dimers and Cl···Cl interactions (distance ~3.28 Å). These interactions stabilize the crystal lattice and may affect solubility and melting behavior . Computational tools (e.g., Mercury Software) can visualize packing motifs and quantify interaction energies.
Q. How can discrepancies in reported biological activity (e.g., IC₅₀ values) across studies be resolved?
- Methodology : Investigate assay variables:
- Cell line specificity : Hormone-dependent (MCF-7) vs. independent (MDA-MB-231) breast cancer cells may show differential responses .
- Compound stability : Verify purity via HPLC and assess degradation under assay conditions.
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.
Q. What computational strategies validate the binding mode of this compound to biological targets like tubulin?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) into the colchicine-binding site (PDB: 4O2B). Validate poses by:
- Matching hydrogen bonds (e.g., NH···GLN11) and hydrophobic interactions observed in crystallographic studies .
- Comparing docked conformers with experimental SAR data (e.g., substituent effects on activity).
Q. How can chlorosulfonation side reactions be minimized during derivative synthesis?
- Methodology : Use chlorosulfonic acid in stoichiometric excess under anhydrous conditions. Monitor reaction progress via TLC and quench intermediates with sodium bicarbonate. notes that starting with methoxy-protected precursors (vs. hydroxyl groups) improves yields from <20% to >90% .
Data Contradiction Analysis
Q. Conflicting reports on hydrogen-bonding motifs: How to reconcile crystallographic vs. computational predictions?
- Resolution : Compare SC-XRD data (e.g., N–H···N distances) with density functional theory (DFT) calculations (B3LYP/6-311+G**). Discrepancies may arise from crystal packing forces absent in gas-phase simulations. Reference hybrid functionals (e.g., B3LYP with exact exchange) for improved accuracy, as discussed in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
